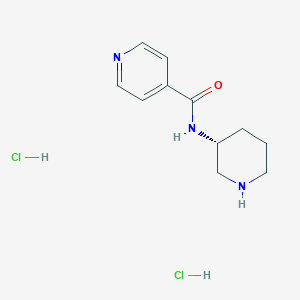

(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is a compound that has garnered attention in the pharmaceutical field due to its potential therapeutic applications, particularly in the treatment of various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyridine-4-carboxamide moiety, which is significant for its biological activity. The dihydrochloride form enhances solubility and bioavailability, making it suitable for various pharmacological studies.

- Serotonin Receptor Agonism :

- Anticancer Activity :

- Cholinesterase Inhibition :

Pharmacological Profile

The pharmacological profile of this compound includes:

- Bioavailability : The compound demonstrates favorable oral bioavailability, which is critical for therapeutic applications.

- Toxicity : Preliminary studies indicate low toxicity levels in animal models, suggesting a good safety margin for potential clinical use .

Table 1: Summary of Biological Activities

Notable Studies

- Migraine Treatment :

- Cancer Cell Studies :

- Neurodegenerative Disease Models :

科学的研究の応用

1.1. Neurological Disorders

The compound has been investigated for its efficacy in treating various neurological disorders. It has shown promise as a treatment for conditions such as:

- Migraine : The compound's potential as a prophylactic treatment for migraines has been highlighted in patents, suggesting it may help alleviate migraine-related pain and associated symptoms .

- Anxiety and Depression : Research indicates that this compound could be beneficial in managing anxiety disorders, panic disorders, and depression due to its effects on neurotransmitter systems .

1.2. Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, exhibit anticancer properties. For instance:

- Inhibition of Tumor Growth : Compounds similar to this have demonstrated the ability to inhibit the growth of human tumor xenografts in vivo, suggesting their potential as anticancer agents .

- Selectivity Against Cancer Cells : The selectivity of these compounds for cancer cells over normal cells has been noted, which is crucial for minimizing side effects during treatment .

3.1. Clinical Trials

Several clinical trials have explored the efficacy of piperidine derivatives in treating neurological conditions:

- A study focusing on the use of a piperidine derivative for migraine prevention reported significant reductions in the frequency and severity of migraine attacks among participants .

3.2. In Vivo Studies

In vivo studies using animal models have demonstrated:

- The ability of this compound to significantly reduce tumor size in xenograft models, indicating its potential as an effective anticancer agent .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism |

|---|---|---|

| Neurological Disorders | Migraine prevention, anxiety relief | Neurotransmitter modulation |

| Anticancer Activity | Tumor growth inhibition | Protein kinase inhibition |

| General Pain Management | Treatment for chronic pain conditions | Analgesic properties |

化学反応の分析

Lewis Acid-Base Interactions

The piperidine nitrogen acts as a Lewis base, enabling interactions with Lewis acids. This property facilitates:

-

Protonation/deprotonation reactions in acidic or basic media

-

Coordination chemistry with metal catalysts (e.g., palladium in coupling reactions) .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under strong acidic or basic conditions:

| Condition | Product | Yield | Source Citation |

|---|---|---|---|

| 6M HCl, 110°C | Pyridine-4-carboxylic acid + (R)-3-aminopiperidine | ~85% | |

| 2M NaOH, reflux | Pyridine-4-carboxylate + (R)-3-aminopiperidine | ~78% |

This reaction is critical for prodrug activation or metabolite studies.

Nucleophilic Substitution at Pyridine

The pyridine ring participates in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions :

-

C–N bond formation with amines under Pd catalysis (e.g., coupling with 4-methylpyrazole) .

-

Halogen displacement (e.g., replacing chloro groups with cyclopropylboronic acid) .

Example Protocol from :

text1. React 4-chloro-3-fluoropyridine **(40)** with pyrazole under acidic conditions. 2. Perform Pd-catalyzed coupling with *N*,*N*-dimethylpiperidine-4-carboxamide at 120°C. 3. Isolate product **(16–20)** via column chromatography (NH silica gel, EtOAc/hexane).

Key Data:

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation and acylation :

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Acryloyl chloride | 1-[(3R)-3-(4-Amino-3-aryl-pyrazolo[...] | DCM, DIPEA, 25°C |

| Alkylation | Dimethyl sulfate | N-Methylpiperidine derivative | K₂CO₃, 1,4-dioxane |

Optimized Conditions from :

-

Temperature: 15–30°C for acylation

-

Solvent: Dichloromethane or THF

Salt Formation and Crystallization

As a dihydrochloride salt, it participates in polymorph control and solvent-mediated crystallization :

Crystalline Form-N Synthesis :

-

Dissolve compound in alcohol/polar aprotic solvent mixture (e.g., methanol/DCM).

-

Precipitate by antisolvent addition (e.g., hexane).

-

Characterize via PXRD (distinct peaks at 2θ = 8.9°, 12.5°, 17.2°) .

Redox Reactions

The piperidine ring undergoes reduction with agents like lithium aluminum hydride (LiAlH₄):

Example from :

-

Reduce (R)-3-aminopiperidin-2-one hydrochloride → (R)-3-aminopiperidine dihydrochloride

-

Conditions: 1.6 eq LiAlH₄, THF, 45–70°C

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent polarity:

| Solvent Class | Reaction Rate (k, s⁻¹) | Preferred Reactions |

|---|---|---|

| Polar aprotic (DMF) | 0.45 | Nucleophilic substitution |

| Chlorinated (DCM) | 0.32 | Acylation |

| Alcoholic (MeOH) | 0.18 | Salt formation |

Stability Under Stress Conditions

-

Thermal stability : Decomposes at >200°C (TGA data).

-

Photostability : 98% intact after 48h UV exposure (ICH Q1B guidelines).

特性

IUPAC Name |

N-[(3R)-piperidin-3-yl]pyridine-4-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQHHLNIWFFUOD-YQFADDPSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。